1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one
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Overview
Description
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyridine and methoxyphenyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the pyridine and methoxyphenyl groups via nucleophilic substitution reactions.
Condensation reactions: Formation of the final compound through condensation of intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Exploration of its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibition of specific enzymes involved in disease pathways.
Signal transduction: Modulation of signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE: Similar structure with a pyridine ring at a different position.
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE: Similar structure with a pyridine ring at another position.
Uniqueness
The uniqueness of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE lies in its specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)18(25)24-19(21-11-14-6-8-16(26-3)9-7-14)22-17(23-24)15-5-4-10-20-12-15/h4-10,12-13H,11H2,1-3H3,(H,21,22,23) |
InChI Key |
OYPHTBKTZCNURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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